- Preparation of [1,3]thiazolo[4,5-d]pyrimidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase, World Intellectual Property Organization, , ,
Cas no 921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine)

921605-76-7 structure
商品名:1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine 化学的及び物理的性質
名前と識別子
-
- 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
- TERT-BUTYL 4-(2-(TRIFLUOROMETHYL)PHENOXY)PIPERIDINE-1-CARBOXYLATE
- tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
- 1,1-Dimethylethyl 4-[2-(trifluoromethyl)phenoxy]-1-piperidinecarboxylate (ACI)
- DB-002185
- 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL71246
- tert-butyl 4-[2-(trifluoromethyl)phenoxy]-piperidine-1-carboxylate
- AKOS015900410
- 1-Boc-4-(2-(trifluoroMethyl)phenoxy)piperidine;4-[2-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 921605-76-7
- tert-butyl4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
- DTXSID60677459
-
- MDL: MFCD16659832
- インチ: 1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3
- InChIKey: NMYLUTZGNZLFET-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CCC(OC2C(C(F)(F)F)=CC=CC=2)CC1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 345.155
- どういたいしつりょう: 345.155
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 38.8A^2
じっけんとくせい
- 密度みつど: 1.200
- ふってん: 394.295 °C at 760 mmHg
- フラッシュポイント: 192.263 °C
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM180662-1g |
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
921605-76-7 | 95% | 1g |
$729 | 2021-08-05 | |
Alichem | A129004934-1g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 95% | 1g |
$640.56 | 2023-08-31 | |
Chemenu | CM180662-1g |
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
921605-76-7 | 95% | 1g |
$730 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658284-1g |
Tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
921605-76-7 | 98% | 1g |
¥6594.00 | 2024-04-25 | |
A2B Chem LLC | AH96643-25g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 97% | 25g |
$1800.00 | 2024-07-18 | |
Ambeed | A352181-1g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 95+% | 1g |
$608.0 | 2024-04-16 | |
A2B Chem LLC | AH96643-5g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 97% | 5g |
$972.00 | 2024-07-18 | |
Crysdot LLC | CD11013624-1g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 95+% | 1g |
$772 | 2024-07-19 |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 14 h, 0 °C → rt
リファレンス
- Azacycloalkane derivatives as inhibitors of stearoyl-CoA desaturase and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt
リファレンス
- Cyclic amine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase and their preparation, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, 25 °C
リファレンス
- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C
リファレンス
- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt
リファレンス
- Preparation of bicyclic heteroaromatic compounds as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt
リファレンス
- Preparation of azacyclohexane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase for treating various diseases, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C
リファレンス
- Bispecific antagonists of retinol-binding protein 4 that stabilize transthyretin tetramers, their preparation, and use in the treatment of common age-related comorbidities, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, 60 °C
リファレンス
- Preparation of piperidine derivatives and analogs for use as stearoyl-CoA desaturase inhibitors, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt
リファレンス
- Preparation of azacycloalkane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt
リファレンス
- Preparation of Benzothiazole Heteroaromatic Derivatives as Inhibitors of Stearoyl-Coenzyme A δ-9 Desaturase, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, rt
リファレンス
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
リファレンス
- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, France, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C
リファレンス
- Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related ComorbiditiesJournal of Medicinal Chemistry, 2020, 63(19), 11054-11084,
合成方法 15
はんのうじょうけん
リファレンス
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, France, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C
リファレンス
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Raw materials
- tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate
- n-Boc-4-hydroxypiperidine
- tert-butyl 4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate
- 2-Hydroxybenzotrifluoride
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preparation Products
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine 関連文献
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine) 関連製品
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

清らかである:99%
はかる:1g
価格 ($):547.0